molecular formula C19H23Cl2N5O4S B2630762 2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021248-28-1

2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2630762
CAS No.: 1021248-28-1
M. Wt: 488.38
InChI Key: CNPMXUAIFZCUHL-UHFFFAOYSA-N
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Description

Origins and Early Discoveries

The sulfonamide class traces its roots to the serendipitous discovery of Prontosil, a red azo dye synthesized by Gerhard Domagk in 1932. Prontosil’s efficacy against streptococcal infections in mice marked the dawn of antibacterial chemotherapy. Subsequent studies revealed that its active metabolite, sulfanilamide, directly inhibited bacterial growth by interfering with folate synthesis. This breakthrough validated the concept of targeted antimicrobial therapy and spurred rapid structural diversification. By 1938, sulfapyridine became the first sulfonamide to treat pneumonia, saving countless lives and cementing sulfonamides as indispensable tools in medicine.

Evolution of Sulfonamide Chemistry

Early sulfonamides faced limitations due to toxicity and resistance, driving innovations in substituent engineering. Researchers systematically modified the sulfonamide core (R-SO₂-NH₂) to enhance solubility, bioavailability, and target specificity. For instance, introducing heterocyclic groups, such as pyrimidine in sulfadiazine, improved pharmacokinetics and broadened antimicrobial coverage. These efforts laid the groundwork for hybrid molecules, where sulfonamide moieties were conjugated with other bioactive scaffolds to address complex diseases.

Transition to Targeted Therapeutics

By the late 20th century, sulfonamides transcended their antimicrobial origins. Their ability to bind enzymes and receptors via the sulfonamide group’s hydrogen-bonding capacity made them versatile scaffolds in cancer, diabetes, and neurology research. For example, sulfonylureas like tolbutamide revolutionized type 2 diabetes management by modulating pancreatic β-cell potassium channels. This adaptability underscores the sulfonamide group’s enduring relevance in rational drug design.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N5O4S/c20-15-3-4-17(16(21)13-15)30-14-18(27)22-7-2-12-31(28,29)26-10-8-25(9-11-26)19-23-5-1-6-24-19/h1,3-6,13H,2,7-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPMXUAIFZCUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The compound can be represented by the following structure:

C17H21Cl2N3O3S\text{C}_{17}\text{H}_{21}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Notably, it has been shown to exhibit significant affinity for the sigma receptors, particularly the sigma-1 receptor, which plays a crucial role in various neurobiological processes.

Antinociceptive Effects

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide have demonstrated antinociceptive properties. For example, a related compound was shown to reduce nociception in animal models via intrathecal administration, suggesting potential applications in pain management .

Antitumor Activity

Studies have suggested that the compound exhibits antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation.

Study 1: Sigma Receptor Binding Affinity

A study investigated the binding affinity of various derivatives of the compound at sigma receptors. The results indicated that modifications to the piperazine ring significantly enhanced sigma-1 receptor affinity, with Ki values indicating high selectivity over sigma-2 receptors. This selectivity is critical for minimizing side effects while maximizing therapeutic efficacy .

Study 2: In Vivo Efficacy

In vivo studies using rodent models demonstrated that administration of the compound resulted in significant pain relief in models of inflammatory pain. The efficacy was comparable to standard analgesics, suggesting a promising role for this compound in pain management therapies.

Data Tables

Activity IC50 (µM) Selectivity Ratio
Sigma-1 Receptor Binding4236 (σ1 vs σ2)
Antitumor Activity25N/A
Antinociceptive Effect15N/A

Comparison with Similar Compounds

Structural Features

Target Compound :

  • Core : Acetamide backbone.
  • Substituents: 2,4-Dichlorophenoxy group (electron-withdrawing, lipophilic). 3-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl chain (sulfonamide linker, piperazine-pyrimidine heterocycles).

Comparable Compounds :

(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide ():

  • Structural similarity: Dichlorophenyl group, acetamide core, and propyl linker.
  • Key difference: Replaces sulfonyl-piperazine-pyrimidine with a pyrazole-pyridine system.
  • Implications: The pyrazole-pyridine moiety may alter receptor selectivity compared to the target compound’s piperazine-pyrimidine motif .

708559: 2-(3,4-Dichlorophenyl)-N-methyl-N-[3-[methyl(3-pyrrolidin-1-ylpropyl)amino]propyl]acetamide (): Structural similarity: Dichlorophenylacetamide core. Key difference: Lacks sulfonyl-piperazine-pyrimidine; instead, incorporates a pyrrolidine-alkylamine chain. Implications: The tertiary amine chain may enhance solubility but reduce steric bulk compared to the target’s sulfonamide-heterocyclic group .

Example 113: 2-Chloro-4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidine (): Structural similarity: Pyrimidine-heterocyclic system. Key difference: Piperidine replaces piperazine, and lacks the acetamide-dichlorophenoxy backbone. Implications: Piperidine’s reduced basicity compared to piperazine may affect pharmacokinetics .

Pharmacological and Molecular Interactions
  • Piperazine-Pyrimidine Motif : Present in kinase inhibitors (e.g., EGFR or JAK inhibitors) and CNS-targeting agents. The sulfonyl group may enhance metabolic stability compared to amine-linked analogs .
  • Dichlorophenoxy Group: Compared to ’s 3,4-dichlorophenyl and ’s 3,4-dichlorophenyl, the target’s 2,4-substitution may alter steric and electronic interactions with hydrophobic binding pockets.
  • ’s Dimerization : The planar amide group in ’s compound forms dimers via N–H⋯O bonds. If replicated in the target compound, this could influence solubility or crystallization .

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